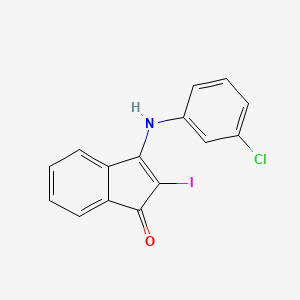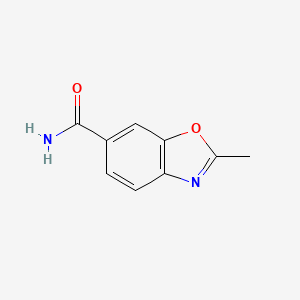
3-((3-Chlorophenyl)amino)-2-iodoinden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Chlorophenyl)amino)-2-iodoinden-1-one, also known as 3-Chloro-2-iodoindan-1-amine (CII), is a synthetic compound that has been used in laboratory experiments for a variety of scientific research applications. CII is a versatile compound with a wide range of biochemical and physiological effects. It has been used in a variety of lab experiments, including those related to drug development, cancer research, and biochemistry.
Wissenschaftliche Forschungsanwendungen
CII has been used in a variety of scientific research applications. It has been used in drug development, as it can be used to study the effects of drugs on the body. CII has also been used in cancer research, as it can be used to study the effects of certain cancer treatments. Additionally, CII has been used in biochemistry, as it can be used to study the biochemical and physiological effects of certain compounds.
Wirkmechanismus
The mechanism of action of CII is not yet fully understood. However, it is believed that CII binds to certain proteins in the body and modifies their activity. This binding is thought to be important in the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
CII has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in cell signaling, which can have a variety of effects on the body. CII has also been found to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of certain hormones. Additionally, CII has been found to have an effect on the immune system, as it can modulate the activity of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
CII has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term experiments. Additionally, CII is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, CII also has some limitations. It is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. Additionally, CII is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
The potential future directions for CII are numerous. CII could be used in further studies of drug development, as it could be used to study the effects of new drugs on the body. Additionally, CII could be used in further studies of cancer research, as it could be used to study the effects of new cancer treatments. CII could also be used in further studies of biochemistry, as it could be used to study the biochemical and physiological effects of certain compounds. Finally, CII could be used in further studies of the immune system, as it could be used to study the effects of certain compounds on the immune system.
Synthesemethoden
CII can be synthesized using a number of methods. The most common method involves the reaction of 3-chloroaniline with 2-iodoindan-1-amine in the presence of a base. This reaction results in the formation of a cyclic amine, which is then converted to CII. Other methods of synthesis include the reaction of 3-chloroaniline with 2-iodoindan-1-ol in the presence of a base, as well as the reaction of 3-chloroaniline with 2-iodoindan-1-amine in the presence of a reducing agent.
Eigenschaften
IUPAC Name |
3-(3-chloroanilino)-2-iodoinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClINO/c16-9-4-3-5-10(8-9)18-14-11-6-1-2-7-12(11)15(19)13(14)17/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVHZUDQLYIHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)I)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Chlorophenyl)amino)-2-iodoinden-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B6357737.png)











![8-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357832.png)
![7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357842.png)